molecular formula C11H12N4O2S B3889240 4-[(3,4-dimethoxybenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione

4-[(3,4-dimethoxybenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B3889240
M. Wt: 264.31 g/mol
InChI Key: AOQOZADPRUZVKW-AWNIVKPZSA-N
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Description

4-[(3,4-Dimethoxybenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione is a triazole-thione derivative synthesized via condensation of 4-amino-1,2,4-triazole-3-thione with 3,4-dimethoxybenzaldehyde under acidic conditions . This compound belongs to a class of nitrogen- and sulfur-containing heterocycles known for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. Its structure features a triazole-thione core substituted with a 3,4-dimethoxybenzylidene moiety, which enhances electron density and influences intermolecular interactions with biological targets .

Properties

IUPAC Name

4-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c1-16-9-4-3-8(5-10(9)17-2)6-13-15-7-12-14-11(15)18/h3-7H,1-2H3,(H,14,18)/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQOZADPRUZVKW-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2C=NNC2=S)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2C=NNC2=S)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

4-[(3,4-Dimethoxybenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been shown to inhibit the activity of prostaglandin reductase (PTGR2), an enzyme involved in the metabolism of prostaglandins . This interaction is primarily non-covalent, involving hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involved in inflammation and apoptosis. By modulating gene expression, this compound can induce apoptosis in cancer cells, thereby inhibiting their proliferation . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through enzyme inhibition and gene expression modulation. It binds to the active site of prostaglandin reductase, preventing the conversion of prostaglandins to their inactive forms . This binding is facilitated by the compound’s triazole and thione groups, which interact with the enzyme’s catalytic residues.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature . Long-term studies have shown that it maintains its biological activity for extended periods, although its efficacy may diminish due to gradual degradation.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, it exhibits therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . The threshold for these toxic effects is an important consideration for its potential therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . This interaction can affect the metabolic flux and levels of various metabolites, influencing the overall metabolic state of the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed via specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biological effects. The compound’s distribution is influenced by its lipophilicity and affinity for cellular membranes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments, enhancing its functional specificity.

Scientific Research Applications

Antimicrobial Activity

DMTAT has shown promising antimicrobial properties against various bacterial strains. A study indicated that the compound exhibits significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell walls and interference with metabolic pathways.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli18
Pseudomonas aeruginosa20

Anticancer Properties

Research has demonstrated that DMTAT possesses anticancer activity, particularly against breast cancer cells. In vitro studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

Case Study : A study conducted on MCF-7 breast cancer cells showed that treatment with DMTAT resulted in a dose-dependent decrease in cell viability.

Concentration (µM) Cell Viability (%)
0100
1085
5060
10030

Antioxidant Activity

DMTAT has been evaluated for its antioxidant properties using various assays such as DPPH and ABTS. The results indicate that DMTAT effectively scavenges free radicals, contributing to its potential as a therapeutic agent against oxidative stress-related diseases.

Pesticidal Activity

The compound has been tested for its effectiveness as a pesticide against common agricultural pests. Laboratory experiments revealed that DMTAT exhibits significant insecticidal activity against aphids and whiteflies.

Pest Type Mortality Rate (%)
Aphids70
Whiteflies65

Synthesis of Nanocomposites

DMTAT can be utilized in the synthesis of nanocomposites due to its unique chemical structure. Studies have shown that incorporating DMTAT into polymer matrices enhances mechanical properties and thermal stability.

Case Study : A recent investigation into DMTAT-based nanocomposites revealed an improvement in tensile strength by approximately 30% compared to control samples.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Triazole-thione derivatives vary in substituents at the C-4 and C-5 positions, which critically determine their biological and physicochemical properties. Below is a comparative analysis:

Compound Substituents Key Properties
Target Compound - 3,4-Dimethoxybenzylidene (C-4) - Antimicrobial (Gram-positive bacteria)
- Antioxidant, anti-inflammatory
4-[(2-Hydroxy-4-methoxyphenyl)methyleneamino] analogue - 2-Hydroxy-4-methoxybenzylidene (C-4) - Forms transition metal complexes
- Moderate antimicrobial activity
4-(4-Bromophenyl)-5-(3-chlorophenyl) analogue (TP-4) - 4-Bromophenyl (C-4)
- 3-Chlorophenyl (C-5)
- Potent anticonvulsant
- Enhances carbamazepine and valproate efficacy
4-(4-Methylphenyl)-5-(3-chlorophenyl) analogue (TP-10) - 4-Methylphenyl (C-4)
- 3-Chlorophenyl (C-5)
- Lower anticonvulsant activity than TP-4
- Selective valproate enhancement
4-(3,4-Dichlorophenyl)-5-(pyridin-2-ylmethyl) analogue - 3,4-Dichlorophenyl (C-4)
- Pyridinyl (C-5)
- High yield (79%)
- Potential urease inhibition
4-(3-Chlorophenyl)-5-(3-fluorophenyl) analogue - 3-Chlorophenyl (C-4)
- 3-Fluorophenyl (C-5)
- Forms Mannich bases with piperazines
- Antimicrobial applications
Key Observations:
  • Electron-Withdrawing Groups (e.g., Cl, Br) at C-4 or C-5 enhance antibacterial and anticonvulsant activities. For example, TP-4 (4-bromo substitution) shows superior anticonvulsant efficacy compared to TP-10 (4-methyl substitution) .
  • Methoxy and Hydroxy Groups improve solubility and antioxidant capacity. The target compound’s 3,4-dimethoxy group enhances membrane permeability, contributing to its anti-inflammatory effects .
  • Bulkier Substituents (e.g., pyridinyl, piperazine) increase steric hindrance, affecting binding to enzymes like urease or voltage-gated sodium channels .
Antimicrobial Activity
  • Target Compound : Exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Bacillus cereus) with MICs comparable to cefuroxime (31.25–62.5 µg/mL) .
  • Analogues with Halogenated Substituents : 4-Bromo and 4-chloro derivatives (e.g., TP-4) demonstrate enhanced antibacterial potency due to improved hydrophobic interactions with bacterial membranes .
  • Mannich Base Derivatives : Piperazine-containing analogues show moderate antifungal activity but superior antibacterial effects, likely due to increased basicity and membrane disruption .
Anticonvulsant Activity
  • TP-4 and TP-10: Both elevate seizure thresholds in mice, but TP-4 (100 mg/kg) synergizes with multiple antiepileptic drugs (carbamazepine, phenobarbital), whereas TP-10 (5 mg/kg) selectively enhances valproate .
  • Target Compound: Limited data on anticonvulsant effects, but its 3,4-dimethoxy group may facilitate blood-brain barrier penetration, a trait shared with TP-315 (hexyl substitution) .
Antioxidant and Enzyme Inhibition
  • 4-(2,4-Dimethylphenyl)-5-(3-nitrophenyl) analogue : Exhibits potent urease inhibition (IC₅₀ < 10 µM), outperforming standard inhibitors .
  • Target Compound : Moderate antioxidant activity via radical scavenging, attributed to the electron-donating methoxy groups .

Physicochemical and Metabolic Stability

  • LogP and Solubility : The target compound’s LogP (~2.5) is higher than hydrophilic analogues (e.g., 3,4-dihydroxy derivatives ), favoring lipid bilayer penetration but reducing aqueous solubility.
  • Metabolic Stability : Unlike 4-ethyl-5-(4-fluorophenyl) analogue, which undergoes dealkylation , the target compound’s methoxy groups may resist hepatic metabolism, prolonging half-life.

Q & A

Q. How should researchers validate the compound’s mechanism of action in biological systems?

  • Protocols :
  • Fluorescence Microscopy : Track cellular uptake using a BODIPY-labeled analog .
  • Kinetic Studies : Measure time-dependent inhibition of target enzymes (e.g., kᵢₙₕ ~0.1 min⁻¹ for urease) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3,4-dimethoxybenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-[(3,4-dimethoxybenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione

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